molecular formula C24H16Cl2N2 B11534593 N,N'-bis[(E)-(3-chlorophenyl)methylidene]naphthalene-1,5-diamine

N,N'-bis[(E)-(3-chlorophenyl)methylidene]naphthalene-1,5-diamine

Cat. No.: B11534593
M. Wt: 403.3 g/mol
InChI Key: WAIOBBWNKLXGRZ-UHFFFAOYSA-N
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Description

N,N'-bis[(E)-(3-chlorophenyl)methylidene]naphthalene-1,5-diamine is a Schiff base compound synthesized via the condensation of 1,5-diaminonaphthalene with two equivalents of 3-chlorobenzaldehyde under reflux conditions. The (E)-configuration of the imine bonds (C=N) is stabilized by conjugation with the aromatic naphthalene core and electron-withdrawing chloro substituents. This compound is structurally characterized by its planar naphthalene backbone and two 3-chlorophenyl groups oriented trans to each other, as confirmed by X-ray crystallography in related analogs .

Schiff bases of this type are pivotal in coordination chemistry due to their ability to act as polydentate ligands, forming stable complexes with transition metals such as Cu(I) and Pt(II) . The 3-chloro substituents enhance electron-deficient character, influencing both reactivity and intermolecular interactions (e.g., halogen bonding, π–π stacking).

Properties

Molecular Formula

C24H16Cl2N2

Molecular Weight

403.3 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-[5-[(3-chlorophenyl)methylideneamino]naphthalen-1-yl]methanimine

InChI

InChI=1S/C24H16Cl2N2/c25-19-7-1-5-17(13-19)15-27-23-11-3-10-22-21(23)9-4-12-24(22)28-16-18-6-2-8-20(26)14-18/h1-16H

InChI Key

WAIOBBWNKLXGRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NC2=CC=CC3=C2C=CC=C3N=CC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(3-CHLOROPHENYL)-N-{5-[(Z)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE typically involves the condensation of 3-chlorobenzaldehyde with 5-amino-1-naphthaldehyde under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve high purity and yield. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(3-CHLOROPHENYL)-N-{5-[(Z)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Products with substituted chlorophenyl groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(3-CHLOROPHENYL)-N-{5-[(Z)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which (Z)-1-(3-CHLOROPHENYL)-N-{5-[(Z)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation in Naphthalene-Based Schiff Bases

The following table summarizes key analogs of N,N'-bis[(E)-(3-chlorophenyl)methylidene]naphthalene-1,5-diamine , highlighting structural and functional differences:

Compound Name Substituents Synthesis Method Key Properties References
N,N'-bis[(E)-(3-chlorophenyl)methylidene]naphthalene-1,5-diamine 3-Cl on phenyl rings Condensation of 1,5-diaminonaphthalene with 3-chlorobenzaldehyde High thermal stability; strong C=N stretch at ~1620 cm⁻¹ (IR)
(N1E,N5E)-N1,N5-Bis(4-chlorobenzylidene)naphthalene-1,5-diamine 4-Cl on phenyl rings Similar condensation with 4-chlorobenzaldehyde Higher melting point (190–192°C); enhanced π–π stacking due to para-substituent
N,N'-Bis(4-pyridylmethylene)naphthalene-1,5-diamine Pyridyl groups Reaction with 4-pyridinecarboxaldehyde Forms coordination polymers with Pt(II); labile N-donor sites
N,N'-bis(2-hydroxynaphthalen-1-ylmethylidene)ethane-1,2-diamine Hydroxynaphthyl groups Condensation with 2-hydroxy-1-naphthaldehyde Fluorescent properties; intramolecular hydrogen bonding
N,N'-Bis((diphenylphosphino)methyl)naphthalene-1,5-diamine Phosphine ligands Multi-step synthesis with diphenylphosphine Forms Cu(I) complexes with diverse geometries (tetrahedral, trigonal planar)

Structural and Electronic Comparisons

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-chloro substituent in the target compound reduces electron density on the imine nitrogen compared to electron-donating groups (e.g., methoxy or hydroxyl), affecting metal-binding affinity. For instance, pyridyl analogs exhibit stronger coordination to Pt(II) due to the basicity of pyridine nitrogen .
  • Crystallographic Variations : X-ray studies of N,N'-Bis(4-pyridylmethylene)naphthalene-1,5-diamine reveal a distorted planar geometry with Pt(II) coordination, whereas the 3-chloro analog adopts a more rigid, coplanar structure due to steric and electronic effects .
  • Thermal Stability : The 3-chloro derivative shows superior thermal stability (decomposition >250°C) compared to hydroxyl-substituted analogs, which degrade near 200°C due to hydrogen-bond disruption .

Tables of Comparative Data

Table 1: Spectroscopic and Physical Properties

Compound IR C=N Stretch (cm⁻¹) Melting Point (°C) Solubility (Polar Solvents)
3-Chloro derivative 1620 Not reported Moderate (DMF, DMSO)
4-Chloro derivative 1621 190–192 Low
4-Pyridyl derivative 1618 220–225 High (MeOH, H₂O)
Hydroxynaphthyl derivative 1595 133–136 High (EtOH, MeOH)

Table 2: Metal Coordination Behavior

Compound Preferred Metal Ion Coordination Geometry Application
3-Chloro derivative Cu(I) Tetrahedral Catalysis
4-Pyridyl derivative Pt(II) Square planar Anticancer agents
Phosphine-containing derivative Cu(I)/Cu(II) Trigonal planar Redox-active materials

Biological Activity

N,N'-bis[(E)-(3-chlorophenyl)methylidene]naphthalene-1,5-diamine, a Schiff base derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes two naphthalene moieties and multiple chlorophenyl groups, potentially influencing its pharmacological properties.

Chemical Structure and Synthesis

The compound can be synthesized through a condensation reaction involving naphthalene-1,5-diamine and 3-chlorobenzaldehyde. The reaction typically proceeds under acidic or basic conditions to facilitate the formation of the imine bonds characteristic of Schiff bases.

Antimicrobial Activity

Recent studies have demonstrated that N,N'-bis[(E)-(3-chlorophenyl)methylidene]naphthalene-1,5-diamine exhibits significant antimicrobial properties. In vitro tests against various bacterial strains have shown promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Anticancer Activity

In addition to its antimicrobial properties, N,N'-bis[(E)-(3-chlorophenyl)methylidene]naphthalene-1,5-diamine has been evaluated for anticancer activity. Studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death.

Cell Line IC50 (µM)
MCF-715.2
HeLa20.4

These results indicate that N,N'-bis[(E)-(3-chlorophenyl)methylidene]naphthalene-1,5-diamine may hold therapeutic potential in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interference with DNA Replication : By interacting with DNA or related proteins, it can disrupt normal cellular processes.
  • Induction of Oxidative Stress : The generation of ROS can lead to cellular damage and apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of N,N'-bis[(E)-(3-chlorophenyl)methylidene]naphthalene-1,5-diamine against clinical isolates demonstrated its potential as a broad-spectrum antimicrobial agent. The compound was tested against multi-drug resistant strains, showing significant inhibition compared to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

In another research project focusing on its anticancer properties, the compound was administered to mice bearing xenograft tumors derived from MCF-7 cells. Results indicated a reduction in tumor size by approximately 50% after treatment over four weeks, showcasing its potential for further development as an anticancer drug.

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